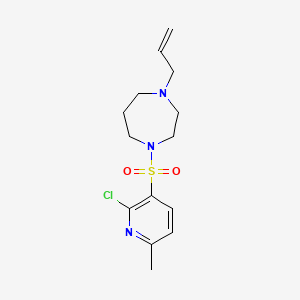
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of diazepanes, which are known for their diverse biological activities, including anticonvulsant, anxiolytic, and sedative effects. In
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is not fully understood, but studies have suggested that it works by inhibiting the activity of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. By inhibiting this enzyme, 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane can increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane in lab experiments is its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to obtain in large quantities for research purposes.
Direcciones Futuras
There are several future directions for research on 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane. One of the significant areas of research is in the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of other neurodegenerative disorders. Finally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of neurodegenerative disorders. While the synthesis process for this compound is complex, further research is needed to explore its potential applications and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is through the reaction of 2-chloro-6-methylpyridine-3-amine with 4-bromo-1-butene in the presence of a base such as potassium carbonate. The resulting compound is then treated with sulfonyl chloride to obtain 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane has been extensively studied for its potential therapeutic applications. One of the significant areas of research is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. By inhibiting this enzyme, 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane can increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Propiedades
IUPAC Name |
1-(2-chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-3-7-17-8-4-9-18(11-10-17)21(19,20)13-6-5-12(2)16-14(13)15/h3,5-6H,1,4,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHBFIVKKSNBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N2CCCN(CC2)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)
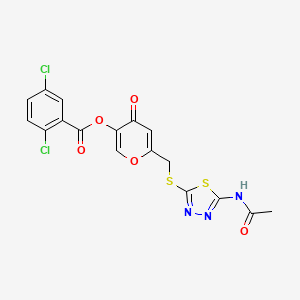
![Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2745760.png)
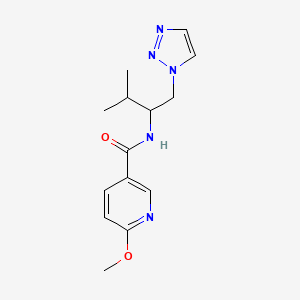
![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2745762.png)
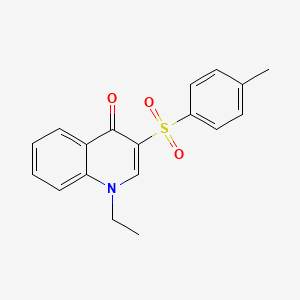
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)
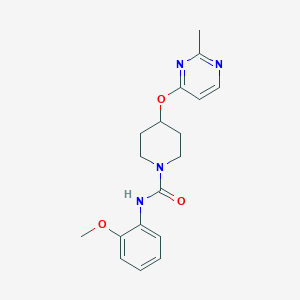
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine](/img/structure/B2745771.png)
![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2745776.png)